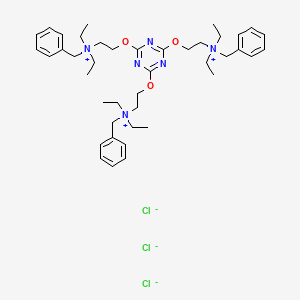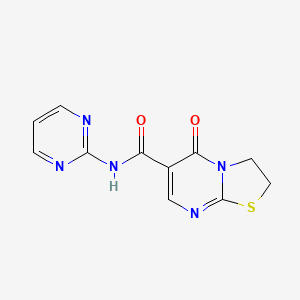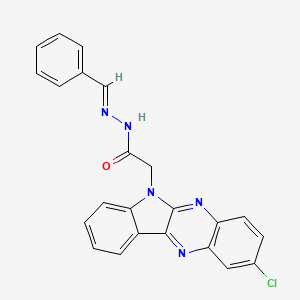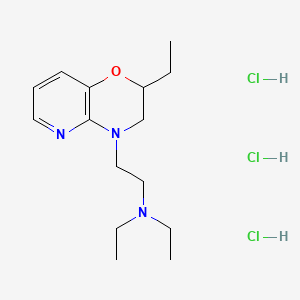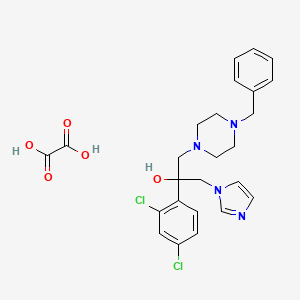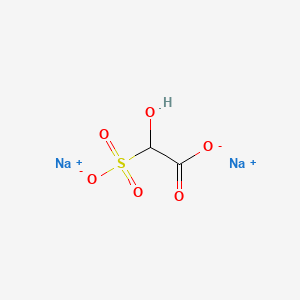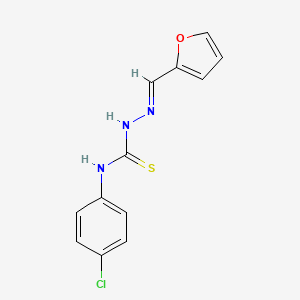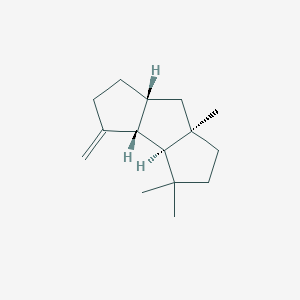
(+)-Capnellene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Capnellene is a naturally occurring sesquiterpene hydrocarbon that has been isolated from marine organisms, particularly soft corals. It is known for its unique structure and potential biological activities, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Capnellene involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by various functional group transformations to achieve the desired structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic organic chemistry may lead to more efficient industrial-scale production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Capnellene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Research has shown that (+)-Capnellene exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the development of new drugs.
Industry: this compound and its derivatives may find applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (+)-Capnellene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence inflammatory and microbial pathways.
Comparaison Avec Des Composés Similaires
(+)-Capnellene can be compared with other sesquiterpenes, such as:
(-)-Capnellene: The enantiomer of this compound, which may exhibit different biological activities.
Farnesene: Another sesquiterpene with similar structural features but different biological properties.
Bisabolene: A sesquiterpene with comparable chemical reactivity but distinct applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which differentiate it from other similar compounds.
Propriétés
Numéro CAS |
123808-89-9 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(3aR,3bR,6aR,7aR)-4,4,6a-trimethyl-3-methylidene-1,2,3a,3b,5,6,7,7a-octahydrocyclopenta[a]pentalene |
InChI |
InChI=1S/C15H24/c1-10-5-6-11-9-15(4)8-7-14(2,3)13(15)12(10)11/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,15-/m1/s1 |
Clé InChI |
YZTNUNFLAAHBMK-RGCMKSIDSA-N |
SMILES isomérique |
C[C@]12CCC([C@H]1[C@H]3[C@@H](C2)CCC3=C)(C)C |
SMILES canonique |
CC1(CCC2(C1C3C(C2)CCC3=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



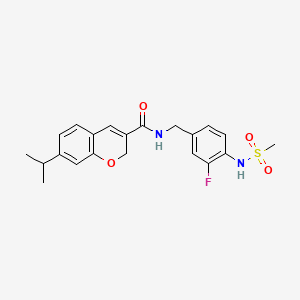
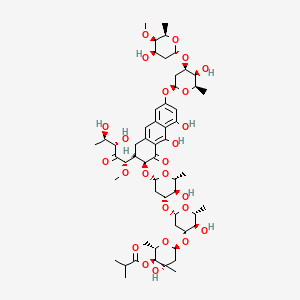
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)
